5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl boronic acid or halide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
High-throughput Screening: To identify the most efficient catalysts and reaction conditions.
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: To minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biology: It is used as a tool compound to study biological processes and pathways, such as enzyme inhibition and receptor binding.
Industrial Processes: The compound is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl Compounds: Compounds with chlorophenyl groups may have similar chemical reactivity but different biological activities.
Carboxamide Derivatives: These compounds contain the carboxamide functional group and may exhibit similar or distinct properties depending on their overall structure.
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-4-8(13)6-9/h3-7H,14H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQZGOJPMEVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.